molecular formula C22H15ClS B1237932 Triarathene CAS No. 65691-00-1

Triarathene

Cat. No.: B1237932
CAS No.: 65691-00-1
M. Wt: 346.9 g/mol
InChI Key: JWXZLCFGVKMEEK-UHFFFAOYSA-N
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Description

Triarathene is a member of the thiophene (B33073) class of heterocyclic compounds, characterized by a five-membered aromatic ring containing one sulfur atom. Specifically, it is 5-(4-chlorophenyl)-2,3-diphenylthiophene. The presence of multiple phenyl groups and a chlorinated phenyl substituent on the thiophene core defines its chemical properties and has been the basis for its varied scientific investigations.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name 5-(4-chlorophenyl)-2,3-diphenylthiophene
Molecular Formula C₂₂H₁₅ClS
CAS Number 65691-00-1
Structure A thiophene ring substituted at the C2 and C3 positions with phenyl groups, and at the C5 position with a 4-chlorophenyl group.

The initial foray into the scientific exploration of this compound can be traced back to the early 1980s. It was first reported in 1983 by the Uniroyal Chemical Co., with its primary development focused on its potential as a pesticide. herts.ac.uk The initial research trajectory was therefore firmly rooted in agrochemical applications, specifically as an insecticide and an acaricide, a substance that kills ticks and mites. herts.ac.uk

A documented method for the synthesis of this compound involves the reaction of 1,2-diphenyl-4-p-chlorophenylbutane-1,4-dione with phosphorus pentasulfide and hydrogen sulfide (B99878) in an autoclave at elevated temperature and pressure. prepchem.com This synthesis provided a pathway for obtaining the compound for further study and characterization.

The research journey of this compound is emblematic of the broader evolution in the scientific perception of thiophene-based compounds. Thiophene and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry and materials science. Current time information in Bangalore, IN.espublisher.com The thiophene ring is a versatile building block, and its structural and electronic properties can be readily modified through substitution, leading to a vast chemical space for exploration. espublisher.comencyclopedia.pub

Historically, the discovery of thiophene as an impurity in benzene (B151609) and its subsequent characterization opened the door to a new class of heterocyclic compounds with wide-ranging applications. Current time information in Bangalore, IN. In the mid-20th century, the development of synthetic pesticides saw the introduction of many new chemical classes, and by the 1960s, the potential of organosulfur compounds, including thiophenes, was being actively explored. lookchem.com The initial focus on this compound as a pesticide aligns with this historical trend of developing novel synthetic molecules for crop protection. herts.ac.uk

Over time, the research focus on thiophenes has expanded dramatically beyond agrochemicals. The thiophene moiety is now a common feature in a multitude of pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and anticancer agents. encyclopedia.pubrsc.orgnih.gov This shift is driven by the ability of the thiophene nucleus to participate in various biological interactions and to serve as a bioisostere for other aromatic systems, such as benzene. espublisher.com While this compound's initial development was in the agrochemical sphere, its structural features—a polysubstituted aromatic heterocycle—are of a type that is now actively investigated in drug discovery programs, including those targeting kinases. rsc.orgacs.org

A notable aspect of this compound's scientific profile is the diverse range of biological activities reported for it in the chemical and patent literature. This divergence underscores the multifarious potential of this single chemical entity.

Initially, and most prominently, this compound was investigated and patented for its pesticidal properties. It has been cited as an active ingredient with the following activities:

Acaricide: For the control of mites and ticks. herts.ac.ukoapi.int

Insecticide: For the control of insect pests. herts.ac.uk

Fungicide: For the control of phytopathogenic fungi. herts.ac.ukacs.orgacs.org

More recently, the potential applications of this compound have extended into the realm of medicinal chemistry. Some sources have reported its investigation as a potential:

Anticancer agent: With activity as a kinase inhibitor. rsc.orgacs.org Kinase inhibitors are a major class of targeted cancer therapies that block the action of enzymes called kinases, which are often overactive in cancer cells. nih.gov The thiophene scaffold is a known component of many kinase inhibitors, and it is plausible that the specific substitution pattern of this compound confers some activity in this area. acs.orgresearchgate.netnih.gov

Table 2: Reported Activities of this compound

Reported ActivityField of Application
AcaricideAgrochemical
InsecticideAgrochemical
FungicideAgrochemical
Kinase InhibitorMedicinal Chemistry (Cancer Research)

The significance of a particular molecule in the broader context of chemical research can be measured by its influence on the development of new synthetic methods or its use as a foundational structure for the discovery of new bioactive compounds. While there is no direct evidence to suggest that this compound itself has been a seminal molecule in the development of new, widely adopted synthetic methodologies, its structure is representative of a class of compounds—polysubstituted thiophenes—that are of significant interest in contemporary chemical synthesis. acs.orgnih.gov The development of efficient and regioselective methods for the synthesis of such highly substituted heterocycles is an active area of research. acs.orgnih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-2,3-diphenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClS/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(24-21)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZLCFGVKMEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034970
Record name Thiophene, 5-(4-chlorophenyl)-2,3-diphenyl-
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Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65691-00-1
Record name Triarathene
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Record name Triarathene [ANSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 5-(4-chlorophenyl)-2,3-diphenyl-
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Record name TRIARATHENE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Strategies and Methodological Advancements for Triarathene

Retrosynthetic Analysis and Key Precursors in Triarathene Synthesis

A retrosynthetic analysis of this compound, also known as 5-(4-chlorophenyl)-2,3-diphenylthiophene, suggests that the primary disconnection would be the C-S bonds of the thiophene (B33073) ring. This approach identifies a 1,4-dicarbonyl compound as a key precursor. Specifically, the synthesis can be envisioned from 1,2-diphenyl-4-(p-chlorophenyl)butane-1,4-dione. This precursor contains the necessary carbon skeleton and the phenyl and p-chlorophenyl substituents in the correct relative positions to form the target this compound molecule upon cyclization with a sulfur source.

The key precursor for the synthesis of this compound is:

1,2-diphenyl-4-(p-chlorophenyl)butane-1,4-dione prepchem.com

Classical Synthetic Routes to this compound and its Derivatives

The classical synthesis of this compound involves the reaction of a 1,4-dicarbonyl precursor with a sulfurizing agent. prepchem.com A documented method involves the reaction of 1,2-diphenyl-4-(p-chlorophenyl)butane-1,4-dione with phosphorus pentasulfide (P₄S₁₀). prepchem.com

A specific example of this synthesis is as follows:

Molecular Structure, Conformation, and Theoretical Aspects of Triarathene

Advanced Spectroscopic Characterization Methodologies for Triarathene Structure Elucidation

The precise chemical structure of this compound, a colorless crystalline solid, has been determined through a variety of advanced spectroscopic techniques. herts.ac.uk These methods provide a detailed picture of its atomic arrangement and bonding. The molecular formula of this compound is C₂₂H₁₅ClS. herts.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While specific NMR data for this compound is not publicly available, NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the three phenyl rings would likely appear as complex multiplets in the downfield region of the spectrum. ¹³C NMR would complement this by showing the number of unique carbon atoms in the molecule, including those in the thiophene (B33073) ring and the three phenyl substituents.

Mass Spectrometric (MS) Fragmentation Pattern Interpretation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is approximately 346.88 g/mol . herts.ac.uk In a mass spectrometer, this compound would be ionized, and the parent ion would subsequently fragment in a predictable manner. Analysis of these fragments would help to confirm the presence of the chlorophenyl and diphenylthiophene moieties within the structure.

Conformational Analysis of this compound via Computational Methods

The phenyl rings in this compound are not fixed in a single orientation and can rotate around the single bonds connecting them to the thiophene core. Computational methods, such as Density Functional Theory (DFT), are employed to investigate the different possible conformations and their relative energies. These calculations can identify the most stable (lowest energy) conformation of the molecule and the energy barriers for rotation between different conformations. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity.

Computational Chemistry and Cheminformatics Applied to Triarathene

Quantum Chemical Calculations on Triarathene's Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into molecular structure, reactivity, and various spectroscopic properties.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation for this compound would reveal its conformational flexibility and the stability of different spatial arrangements (conformers). By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological receptor), researchers can understand its dynamic properties, which are crucial for its biological function. Such simulations provide insights into how the molecule might adapt its shape to bind to a target site. No specific studies detailing the conformational sampling or dynamic behavior of this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound, a QSAR study would involve a set of its chemical analogues to develop a mathematical equation that predicts their acaricidal or insecticidal activity based on molecular descriptors. These descriptors can be electronic (e.g., from DFT), steric, or hydrophobic in nature. While this compound is mentioned in the context of QSAR studies for pesticides in general, no specific QSAR model or associated data table involving this compound has been published.

Chemoinformatic Analysis of this compound's Structural Space

Cheminformatics applies computational tools to analyze chemical data. An analysis of this compound's structural space would involve comparing its structure to libraries of other known compounds to assess properties like drug-likeness, potential for toxicity, and similarity to other pesticides. This could involve calculating various molecular properties and using classification algorithms to group it with other molecules of known function or toxicity. This type of analysis is crucial for the early assessment of chemical compounds.

In Silico Prediction of Potential Interaction Profiles for this compound

In silico methods are used to predict how a molecule like this compound might interact with biological targets, such as specific proteins or enzymes in pests. This often involves molecular docking, a technique that predicts the preferred orientation of a molecule when bound to a receptor. The results can provide hypotheses about the mechanism of action. For example, docking studies could predict whether this compound binds to a specific enzyme crucial for a pest's survival. Such predictive studies for this compound are not currently available in the scientific literature.

Mechanistic Investigations of Triarathene S Molecular and Cellular Interactions

Elucidation of Triarathene's Interactions with Biochemical Targets

There is no specific information available in the scientific literature detailing the precise biochemical targets of this compound in cancer cells. While some vendor information generically describes it as an anticancer drug, these claims are not substantiated by published research identifying its molecular binding partners. icm.edu.pl Research on other thiophene (B33073) derivatives suggests a wide range of biological activities, but this cannot be specifically attributed to this compound without direct evidence. rasayanjournal.co.inresearchgate.netnih.govsci-hub.seimpactfactor.org

Role of this compound as a Potential Kinase Inhibitor at the Molecular Level

This compound is mentioned as a kinase inhibitor in some commercial product descriptions. icm.edu.pl However, there are no publicly available scientific studies that characterize this activity. Key information, such as the specific kinases inhibited, the type of inhibition (e.g., competitive, non-competitive, allosteric), or the binding kinetics, is not documented. General mechanisms of kinase inhibition by small molecules involve blocking the ATP-binding site, which prevents the phosphorylation of substrate proteins and disrupts signaling pathways essential for cancer cell proliferation and survival. nih.gov Without specific research on this compound, it is not possible to determine if or how it employs such a mechanism.

Fundamental Research on this compound's Inducement of Apoptosis in Research Models

The induction of apoptosis is a common mechanism for anticancer agents. Some sources claim that this compound can induce apoptosis in tumor cells. icm.edu.pl However, the fundamental research to support this is absent from the public record. There are no studies describing the specific apoptotic pathways—whether intrinsic (mitochondrial) or extrinsic (death receptor)—that this compound might activate. Furthermore, there is no data on the involvement of key apoptotic proteins, such as caspases, in its mode of action. nih.govnih.govnih.govnih.gov

Receptor Binding and Ligand-Target Docking Studies of this compound

A critical aspect of understanding a compound's mechanism of action involves studying its binding to specific receptors or enzymes. There are no published receptor binding assays or computational ligand-target docking studies for this compound in the context of cancer research. Such studies are essential to predict and confirm the binding orientation and affinity of a compound to its molecular target. researchgate.netnih.gov

Investigation of Proposed Mode of Action Pathways for this compound

The signaling pathways through which this compound might exert its effects are unknown. While it is broadly suggested to affect cancer cell signaling, the specific pathways (e.g., MAPK/ERK, PI3K/AKT) have not been identified or investigated. icm.edu.pldrugbank.comnih.gov Research on structurally similar compounds, such as other substituted thiophenes, points towards various potential mechanisms, including the inhibition of enzymes like topoisomerase or interaction with DNA, but these are not confirmed for this compound itself. researchgate.netjuniperpublishers.comresearchgate.net

Advanced Analytical Research Methodologies for Triarathene Detection and Quantification

Chromatographic Techniques for Triarathene Isolation and Purity Assessmentfao.org

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components from a mixture. moravek.com For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its isolation and the assessment of its purity. moravek.comresearchgate.net

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds. wjpmr.com A typical HPLC method for a compound of this compound's nature would be a reverse-phase method, likely utilizing a C18 column. mdpi.compensoft.net The development of a robust HPLC method requires the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Key parameters for the development of an HPLC method for this compound would include:

Column Selection: A C18 or similar hydrophobic stationary phase would be appropriate for the non-polar nature of this compound.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used as the mobile phase. mdpi.com The ratio would be optimized to ensure adequate retention and separation from impurities.

Detector: A UV detector would be a suitable choice, as the aromatic rings and thiophene (B33073) moiety in this compound are expected to absorb UV light. ajrconline.org The selection of the optimal wavelength would be critical for sensitivity.

Flow Rate and Temperature: These would be adjusted to optimize resolution and analysis time.

Interactive Data Table: Illustrative HPLC Method Parameters for a this compound-like Compound

Below is a hypothetical, yet representative, set of HPLC parameters that could be a starting point for the analysis of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C

This table is for illustrative purposes and is based on typical methods for similar compounds, not on specific published data for this compound.

While this compound itself has a relatively high molecular weight and is not highly volatile, GC can be employed for its analysis, particularly if derivatization is used to create more volatile forms or for the analysis of any volatile impurities. researchgate.net The core of a GC method involves the vaporization of the sample and its separation as it passes through a capillary column. bsip.res.in

For a GC analysis of this compound, the following would be considered:

Column: A non-polar or semi-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely be effective. forensicresources.org

Injector and Detector Temperatures: These would need to be high enough to ensure the complete vaporization of the analyte without causing thermal degradation.

Carrier Gas: An inert gas like helium or nitrogen would be used. bsip.res.in

Detector: A Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) could be used, with the latter being particularly sensitive to halogenated compounds like this compound. preprints.org

Hyphenated Techniques for Comprehensive this compound Analysisfao.orgwjpmr.com

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a higher degree of confidence in the identification and quantification of analytes.

GC-MS is a powerful tool for the definitive identification of organic compounds. bsip.res.in After separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint." For this compound, GC-MS would provide structural confirmation by matching the observed mass spectrum with a known standard or a spectral library. The fragmentation pattern would be characteristic of the substituted diphenylthiophene structure.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-Phenyl)-methylpolysiloxane
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 150°C (1 min), ramp to 300°C at 15°C/min, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
MS Transfer Line 280 °C
MS Source Temp 230 °C

This table is for illustrative purposes and is based on typical methods for similar compounds, not on specific published data for this compound.

For the detection of very low concentrations of this compound, such as in environmental samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. amecj.comnih.gov This technique offers exceptional sensitivity and selectivity. After separation by HPLC, the analyte is ionized (often by electrospray ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific parent ion corresponding to this compound is selected, fragmented, and a specific daughter ion is monitored for quantification. researchgate.net This multiple reaction monitoring (MRM) significantly reduces background noise and enhances sensitivity. nih.gov

Spectrophotometric and Fluorometric Methods for this compound Quantificationfao.org

Spectrophotometric and fluorometric methods can offer simpler and more rapid alternatives for quantification, although they may lack the selectivity of chromatographic methods.

A spectrophotometric method for this compound would likely be based on its UV absorbance in a suitable solvent. ajrconline.org A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. While simple, this method is susceptible to interference from other compounds that absorb at the same wavelength. waters.com

Fluorometric methods rely on the emission of light from a fluorescent compound. x-mol.net While there is no specific information on the fluorescence properties of this compound, many aromatic compounds exhibit fluorescence. If this compound is fluorescent, a method could be developed to measure its emission intensity at a specific wavelength when excited at another. researchgate.netnih.gov This can be a very sensitive technique.

Inaccessible Data Precludes Report on "this compound" Analytical Methodologies

Despite extensive database searches, detailed scientific literature required to generate an in-depth article on the analytical methodologies for the chemical compound "this compound" is not publicly available. As a result, the requested article, which was to focus on advanced analytical research methods for its detection and quantification, cannot be produced.

The investigation sought to provide a comprehensive overview of the development of robust analytical protocols for "this compound" in complex research matrices. The intended article was structured to include detailed research findings and data tables, focusing solely on the specified topics.

The searches did reveal the chemical formula of this compound as C22H15ClS and a molecular weight of 346.9 g/mol . cymitquimica.comco99.net Some documents alluded to general analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pesticides. epa.gov For instance, a general method for screening multiple pesticides in agricultural products mentioned extraction with acetonitrile followed by solid-phase extraction cleanup. epa.gov Another document discussed the theoretical application of chiral HPLC for separating isomers of similar compounds. oapi.int

Structure Activity Relationship Sar Studies and Analogue Design for Triarathene

Systematic Modification of Triarathene's Core Thiophene (B33073) Ring and Substituents

The thiophene ring is a common scaffold in medicinal chemistry and agrochemicals due to its versatile chemical properties and ability to act as a bioisostere for other aromatic rings like benzene (B151609). nih.gov The biological activity of thiophene derivatives is highly dependent on the nature and position of its substituents.

Systematic modification of the this compound structure would involve several key areas:

Substitution Pattern on the Thiophene Ring: this compound is a 2,3,5-trisubstituted thiophene. The specific arrangement of the two phenyl groups at positions 2 and 3, and the p-chlorophenyl group at position 5, is critical for its activity. Shifting these substituents to other available positions (e.g., position 4) would likely alter the molecule's three-dimensional shape and electronic distribution, thereby affecting its interaction with biological targets.

Modification of Substituents: The phenyl and p-chlorophenyl groups themselves can be modified. Introducing various electron-donating or electron-withdrawing groups at different positions on these rings would provide a clearer picture of the electronic requirements for activity.

Research on other diaryl thiophene derivatives has shown that such modifications can significantly impact biological activity, for instance, in the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Investigation of the Phenyl and p-Chlorophenyl Moiety Influence on Activity

The two phenyl groups at positions 2 and 3 and the p-chlorophenyl group at position 5 are expected to play a significant role in the biological activity of this compound.

Influence of the p-Chlorophenyl Group: The presence of a halogen, specifically chlorine, on one of the phenyl rings is a common feature in many pesticides. The chlorine atom at the para-position of the phenyl ring at C5 likely influences the compound's lipophilicity, metabolic stability, and binding affinity to its target site. Studies on other acaricides have demonstrated that the nature and position of halogen substituents on phenyl rings can drastically alter efficacy. nih.govnih.gov For example, the introduction of a fluorine atom at the 2-position of a benzene ring in some phenylpiperazine derivatives was found to increase acaricidal activity. nih.gov

The following table summarizes the potential influence of these moieties based on general SAR principles for related compounds.

MoietyPositionPotential Influence on Activity
p-ChlorophenylC5- Enhanced lipophilicity- Increased metabolic stability- Potential for specific halogen bonding interactions with the target- Altered electronic properties of the thiophene ring
PhenylC2 & C3- Contribution to molecular size and shape- Hydrophobic interactions with the target site- Pi-stacking interactions- Influence on the overall conformation of the molecule

Design and Synthesis of Novel this compound Analogues for Mechanistic Probing

To investigate the mechanism of action of this compound and to potentially develop more effective and selective analogues, the design and synthesis of novel derivatives are essential. Synthetic strategies for creating such analogues could involve established methods for the synthesis of substituted thiophenes. nih.govnih.govnih.gov

Design Strategies for Novel Analogues:

Introduction of Polar Functional Groups: To probe for potential hydrogen bonding interactions, analogues with hydroxyl, amino, or methoxy (B1213986) groups on the phenyl rings could be synthesized.

Varying the Halogen Substituent: Replacing the chlorine atom with other halogens (F, Br, I) or with a trifluoromethyl group would help to understand the role of electronics and sterics at this position.

Conformationally Restricted Analogues: Introducing linkages between the phenyl groups could create more rigid structures. This would help to identify the bioactive conformation of the molecule.

Photoaffinity Labels: Incorporating photoreactive groups into the structure of this compound analogues could allow for covalent labeling of the target protein, aiding in its identification and characterization.

The synthesis of such analogues would likely follow multi-step reaction sequences, potentially utilizing cross-coupling reactions to attach the various aryl groups to a pre-functionalized thiophene core. researchgate.net

Correlation of Structural Descriptors with Biological Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov For a series of this compound analogues, a QSAR study could provide valuable insights into the key molecular properties driving their acaricidal effects.

Key Structural Descriptors for a QSAR Study of this compound Analogues:

Descriptor ClassExamplesPotential Correlation with Activity
Electronic Hammett constants, Dipole moment, Partial atomic chargesThe electronic nature of substituents on the aryl rings can influence binding affinity.
Steric Molar refractivity, van der Waals volume, Sterimol parametersThe size and shape of the molecule and its substituents are often critical for fitting into a binding pocket.
Hydrophobic LogP, Hydrophobic fieldThe lipophilicity of the compound affects its ability to cross biological membranes and interact with hydrophobic pockets in the target protein.
Topological Connectivity indices, Shape indicesThese descriptors encode information about the branching and overall shape of the molecule.

A successful QSAR model for this compound derivatives could be used to predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles (for research purposes)

Pharmacophore modeling is another computational approach that can be used to understand the SAR of this compound and to design new analogues. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

Steps in Developing a Pharmacophore Model for this compound Analogues:

Conformational Analysis: Determine the possible low-energy conformations of a set of active this compound analogues.

Feature Identification: Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Hypothesis Generation: Generate pharmacophore hypotheses that consist of a specific 3D arrangement of these features.

Validation: Validate the best pharmacophore model using a test set of molecules with known activities.

A validated pharmacophore model for this compound's acaricidal activity could serve as a 3D query for virtual screening of chemical databases to identify novel scaffolds with the potential for similar biological activity. This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. researchgate.netresearchgate.net

Lack of Publicly Available Data on the Chemical Reactivity and Transformation Pathways of this compound

Despite a comprehensive search of scientific databases and literature, detailed information regarding the chemical reactivity and transformation pathways of the compound this compound is not publicly available. As a result, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline.

This compound, identified by its IUPAC name 5-(4-chlorophenyl)-2,3-diphenylthiophene, is known as an acaricide and insecticide. However, specific research studies detailing its degradation and transformation processes—including oxidative, reductive, photochemical, hydrolytic, and biological pathways—could not be located in the available scientific literature.

The user's request specified a detailed article structure focusing on several key aspects of this compound's chemical behavior:

Chemical Reactivity and Transformation Pathways of Triarathene

Biotransformation Research on Triarathene in Model Systems.

Without access to published research data, generating content for these sections would require speculation, which would compromise the scientific accuracy and integrity of the article. The strict instructions to focus solely on this compound and to provide detailed, research-based findings cannot be met with the current lack of information.

Therefore, in adherence with the principles of providing accurate and non-hallucinatory information, the requested article on the "" cannot be generated at this time. Further research and publication of studies on this specific compound would be necessary to fulfill such a request.

Interactions of Triarathene in Multi Component Chemical Systems

Synergistic and Antagonistic Chemical Interactions of Triarathene with Other Chemical Agents

While specific quantitative data on the synergistic or antagonistic interactions of this compound with other chemical agents is not extensively detailed in publicly available research, numerous patents claim synergistic effects for combinations containing a broad class of compounds that includes this compound. These combinations are designed to broaden the spectrum of activity and prevent the development of resistance in target pests. epo.org

Table 1: Examples of Chemical Agents Potentially Combined with this compound in Agrochemical Formulations

Chemical ClassSpecific ExamplesPotential Interaction
Insecticidal DiamidesChlorantraniliprole, CyantraniliproleSynergistic
Benzoylphenyl UreasChlorfluazuron, NovaluronSynergistic
NeonicotinoidsImidacloprid, ThiaclopridAdditive/Synergistic
FungicidesTrifloxystrobin, PropinebComponent of multi-active formulations

This table is generated based on patent literature that lists this compound as a potential component in insecticidal and acaricidal compositions. The nature of the interaction is often claimed as synergistic in these patents but may vary in practice.

Formulation Chemistry Research for this compound-Containing Compositions

The formulation of a pesticide is critical for its effective application and performance. This compound, being a colourless crystalline solid, is typically formulated to be applied as a spray. googleapis.com One common formulation mentioned is a wettable powder. googleapis.comherts.ac.uk This type of formulation involves mixing the active ingredient with a carrier, such as a clay or silicate, and wetting and dispersing agents. When mixed with water, it forms a suspension that can be easily sprayed.

Research in formulation chemistry for agrochemicals like this compound focuses on creating stable and effective delivery systems. Patents describe various formulation types that could be applicable to this compound, including:

Suspension Concentrates (SC): The solid active ingredient is dispersed in a liquid, usually water.

Oil Dispersions (OD): The solid active ingredient is dispersed in an oil-based carrier.

Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent with emulsifiers.

The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application. For a compound like this compound, which has low water solubility, formulations that allow for stable dispersion in water are crucial.

The development of these formulations involves the use of various co-formulants to ensure the stability and efficacy of the final product. These can include:

Co-formulant TypeFunctionExamples
Dispersing Agents Prevent agglomeration of solid particles in a liquid.Polycarboxylates, Polymethacrylates
Wetting Agents Allow the formulation to spread evenly on the target surface.Surfactants
Rheology Additives Control the viscosity of liquid formulations to prevent settling.Dibenzylidene sorbitol and its analogs
Emulsifiers Stabilize a mixture of two immiscible liquids, such as oil and water.Tristyryl phenol (B47542) ethoxylates
Solvents Dissolve the active ingredient in liquid formulations.Petroleum or naturally derived oils

This interactive table provides examples of co-formulants commonly used in agrochemical formulations that could be applicable to this compound-containing products.

Co-crystallization and Supramolecular Assembly Studies involving this compound

Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of an active pharmaceutical ingredient (API) or an agrochemical by combining it with a benign co-former in the same crystal lattice. asynt.com This can lead to improvements in solubility, stability, and bioavailability. asynt.com Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. rsc.org

As of now, there is no specific information available in the public domain regarding co-crystallization or supramolecular assembly studies that have been conducted with this compound. While these techniques are of significant interest in the broader chemical and pharmaceutical sciences for enhancing compound properties, their application to this compound has not been reported in peer-reviewed literature. rsc.orgnih.govmdpi.comnih.govmdpi.comchemrxiv.org

Impact of Co-formulation on the Stability and Reactivity of this compound

The stability of an active ingredient like this compound in a formulation is paramount to ensure its shelf-life and efficacy upon application. Co-formulants play a crucial role in maintaining this stability. googleapis.com For liquid formulations such as suspension concentrates or oil dispersions, a key challenge is to prevent the settling of the solid active ingredient, a phenomenon known as sedimentation. googleapis.com

The inclusion of rheology additives, such as dibenzylidene sorbitol and its derivatives, can increase the viscosity of the liquid phase, thereby inhibiting the sedimentation of suspended particles of this compound. googleapis.com This ensures that the product remains homogeneous during storage and can be easily re-suspended before use.

Another aspect of stability is the prevention of chemical degradation of the active ingredient. The choice of co-formulants, including solvents and emulsifiers, can impact the reactivity of this compound. For instance, highly reactive co-formulants could potentially lead to the degradation of the active molecule. Therefore, formulation development involves extensive stability testing to ensure that all components are compatible and that the active ingredient remains in its effective form over a prolonged period. While patents for agrochemical formulations often claim improved stability, specific data on the impact of various co-formulants on the stability and reactivity of this compound is not publicly available. googleapis.comgoogleapis.com

Future Research Directions and Unexplored Areas for Triarathene

Exploration of Triarathene as a Scaffold for Novel Chemical Discovery

The thiophene (B33073) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. This is due to the thiophene ring's ability to act as a bioisostere for phenyl rings, enhancing physicochemical properties and target-binding interactions through its sulfur atom. The triaryl substitution pattern of this compound provides a rigid, three-dimensional architecture that is ripe for development as a foundational structure for new classes of compounds in medicine and materials science.

Future research could focus on leveraging the this compound scaffold to generate libraries of novel derivatives. By systematically modifying the peripheral phenyl and p-chlorophenyl groups, it is possible to modulate the molecule's electronic, steric, and lipophilic properties. These modifications could be aimed at developing compounds with entirely new biological activities, moving far beyond its original use as an acaricide. For instance, functionalization of the aryl rings could introduce pharmacophores that target specific protein-protein interactions, ion channels, or enzyme active sites, which are critical targets in oncology, neurology, and infectious diseases.

In materials science, the polyaromatic and heterocyclic nature of the this compound scaffold suggests potential applications in organic electronics. Thiophene-based materials are known for their utility as organic semiconductors and components in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to fine-tune the HOMO/LUMO energy levels, leading to new materials with tailored optoelectronic properties for use in sensors, transistors, and photovoltaic cells.

Table 1: Potential Modifications of the this compound Scaffold and Their Target Applications

Scaffold Position Potential Modification Target Application Area Rationale
Phenyl Rings (Positions 2, 3) Introduction of donor/acceptor groups (e.g., -OCH₃, -NO₂) Materials Science (Organic Electronics) Modulate electronic properties for semiconductor applications.
Phenyl Rings (Positions 2, 3) Addition of polar functional groups (e.g., -OH, -COOH) Medicinal Chemistry (Drug Discovery) Improve solubility and introduce hydrogen bonding capabilities for protein binding.
p-Chlorophenyl Ring (Position 5) Replacement of Chlorine with other halogens (F, Br, I) Medicinal Chemistry (Probe Development) Fine-tune binding affinity and explore halogen bonding interactions.
Thiophene Sulfur Atom Oxidation to Sulfoxide or Sulfone Medicinal Chemistry (Metabolic Stability) Alter metabolic profile and electronic character of the core scaffold.

Advanced Spectroscopic Probes for Real-time this compound-Target Interactions

Understanding how a molecule interacts with its biological target is fundamental to drug discovery and toxicology. While this compound's mode of action as an acaricide is not deeply characterized by modern standards, its core structure is suitable for derivatization into advanced spectroscopic probes. These probes could be used to study its binding kinetics and affinity for potential protein targets in real-time.

Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free methods for monitoring molecular interactions. nih.govspringernature.com In a potential research setup, a purified target protein (e.g., an insect ion channel or enzyme) would be immobilized on a sensor chip. A solution containing this compound or its derivatives would then be passed over the chip, allowing for the real-time measurement of association and dissociation rates. springernature.comfigshare.com This would provide precise data on binding affinity (KD), kinetics (kon, koff), and specificity. springernature.com

Furthermore, Fluorescence-Based Techniques offer complementary approaches. A derivative of this compound could be synthesized with a fluorescent tag. Techniques like Fluorescence Correlation Spectroscopy (FCCS) or Fluorescence Polarization (FP) could then be used to study binding events in solution, or even in more complex biological matrices like cell lysates. rsc.orgmdpi.comnih.gov These methods are highly sensitive and can provide quantitative data on drug-target engagement, helping to identify and validate the molecular targets of this compound-based compounds. rsc.orgmdpi.comnih.gov

Table 2: Comparison of Spectroscopic Techniques for Analyzing this compound-Target Interactions

Technique Principle Key Information Obtained Advantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. springernature.com Binding Affinity (KD), Kinetics (kon, koff), Specificity. springernature.com Label-free, real-time analysis. nih.gov
Bio-Layer Interferometry (BLI) Measures shifts in the interference pattern of reflected white light. nih.gov Binding Affinity (KD), Kinetics (kon, koff). High throughput, less prone to bulk refractive index changes.
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. rsc.org Binding Affinity (KD), High-throughput screening. Homogeneous assay, suitable for screening large compound libraries.
Fluorescence Correlation Spectroscopy (FCCS) Analyzes fluorescence fluctuations in a small observation volume to detect co-diffusion of interacting molecules. mdpi.com Binding Affinity (KD), Stoichiometry, Binding kinetics. mdpi.com High sensitivity, can be used in complex biological samples.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Modern chemical research is increasingly driven by computational tools. Artificial Intelligence (AI) and Machine Learning (ML) can significantly accelerate the discovery and optimization of new molecules by predicting their properties and activities, thereby reducing the need for extensive, trial-and-error laboratory synthesis.

For this compound, AI/ML models could be employed to explore a vast virtual chemical space derived from its core scaffold. By training algorithms on existing databases of compounds with known activities (e.g., anticancer, antiviral, or insecticidal), it would be possible to develop Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the potential biological activities of novel, unsynthesized this compound derivatives. This approach allows for the in silico screening of thousands of potential compounds, prioritizing only the most promising candidates for actual synthesis and testing, saving considerable time and resources.

Development of Chemo-sensing Platforms for this compound Detection

As an organochlorine compound, this compound is a member of a class of persistent organic pollutants. nih.govtandfonline.com Although obsolete, the development of sensitive and selective detection methods for such compounds remains environmentally relevant. The unique structure of this compound makes it an interesting target for the development of novel chemo-sensing platforms.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting trace amounts of analytes. Research could focus on designing SERS substrates—typically gold or silver nanoparticles—functionalized with molecular linkers that have a specific affinity for the triarylthiophene structure of this compound. This would enable its selective capture and generate a unique SERS spectral fingerprint for unambiguous identification, even at very low concentrations.

Another approach involves the creation of nanosensors based on Molecularly Imprinted Polymers (MIPs) integrated with SPR technology. nih.gov In this method, a polymer is synthesized around the this compound molecule, which acts as a template. After the template is removed, it leaves behind a cavity that is perfectly shaped to re-bind this compound with high selectivity. When integrated onto an SPR sensor chip, the binding of this compound to these cavities would produce a measurable signal, forming the basis of a highly specific sensor. nih.gov

Investigating Novel Synthetic Routes utilizing Emerging Methodologies

The original synthesis of this compound and related multi-substituted thiophenes likely relied on classical condensation reactions. Modern organic synthesis offers a toolkit of more efficient, precise, and versatile methods for constructing such complex heterocyclic systems. Investigating these emerging methodologies could open new avenues for creating a wide array of this compound analogs with diverse functional groups that were previously difficult to install.

One of the most powerful modern techniques is C-H Activation/Functionalization . nih.gov This approach allows for the direct formation of new C-C or C-heteroatom bonds by activating otherwise inert carbon-hydrogen bonds on the thiophene or phenyl rings. nih.govresearchgate.netacs.org This strategy avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics), making syntheses more atom-economical and environmentally friendly. nih.gov For example, palladium-catalyzed direct C-H arylation could be used to introduce additional aryl groups onto the this compound scaffold, further expanding its structural complexity. organic-chemistry.org

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions , such as Suzuki, Stille, and Heck couplings, also represent key tools. researchgate.net While these are established methods, recent advances in ligand design and catalyst development allow for these reactions to be performed under milder conditions and with greater functional group tolerance. rsc.orgresearchgate.net These methods would be essential for systematically building libraries of this compound derivatives by coupling various fragments to a pre-formed thiophene core or by constructing the triarylthiophene system in a convergent manner.

Table 3: Emerging Synthetic Methodologies Applicable to this compound Analogs

Methodology Description Potential Advantage for this compound Synthesis
C-H Activation/Functionalization Direct conversion of C-H bonds to C-C or C-X bonds, often catalyzed by transition metals. nih.gov Allows for late-stage functionalization of the core scaffold, reducing step count and improving efficiency. nih.gov
Palladium-Catalyzed Cross-Coupling Formation of C-C bonds between organometallic compounds and organic halides. researchgate.net Highly versatile for introducing a wide variety of aryl or alkyl substituents onto the thiophene or phenyl rings.
Photoredox Catalysis Uses visible light to initiate single-electron transfer processes, enabling novel bond formations. Offers mild reaction conditions and unique reactivity patterns not accessible with traditional thermal methods.
Flow Chemistry Reactions are performed in continuous-flowing streams rather than in batches. Improved safety, scalability, and control over reaction parameters for producing derivatives consistently.

Re-evaluation of Historically Reported Activities of this compound through Modern Research Paradigms

The classification of this compound as an "obsolete" acaricide implies that it was either replaced by more effective compounds or faced issues such as resistance or environmental concerns. toxoer.com Modern scientific approaches provide an opportunity to re-investigate its historical biological activity with a level of detail not possible at the time of its initial development. Such a re-evaluation could yield valuable insights into acaricide resistance mechanisms and potentially uncover new biological activities.

Understanding the precise molecular target of this compound is a critical first step. Contemporary biochemical and toxicological methods could be employed to identify its binding partners in target organisms. For example, affinity-based chemical proteomics could be used to "pull down" interacting proteins from mite lysates, which can then be identified by mass spectrometry.

Furthermore, Computational Toxicology offers in silico methods to predict the potential adverse effects and metabolic fate of this compound. beyondpesticides.org By modeling its interaction with various receptors and enzymes (both in target pests and non-target organisms, including humans), researchers can build a more complete toxicological profile. This could explain why it fell out of use and provide a framework for designing new, safer analogs. A modern re-assessment could also reveal if this compound has a novel mode of action that could be exploited to combat pests that have developed resistance to currently used acaricides. researchgate.net The study of obsolete pesticides is not merely a historical exercise; it can be a source of new chemical leads and a deeper understanding of pesticide science. nih.govnih.gov

Q & A

Q. What systematic approaches validate conflicting reports on this compound’s biological activity across cell lines?

  • Methodological Answer : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa vs. HEK293) under controlled conditions (e.g., serum concentration, passage number). Perform dose-response curves with triplicate technical replicates. Use ANOVA to identify batch effects or cross-contamination. Publish negative results to reduce publication bias .

Q. How can researchers address discrepancies in this compound’s predicted vs. observed pharmacokinetic profiles?

  • Methodological Answer : Re-evaluate in silico models (e.g., QSPR, PBPK) using updated training datasets. Compare in vivo absorption studies (e.g., rat models) with in vitro Caco-2 permeability assays. Adjust for protein binding effects via equilibrium dialysis. Highlight species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

Methodological Frameworks

Q. What frameworks guide the integration of multi-omics data to study this compound’s mode of action?

  • Methodological Answer : Adopt a systems biology approach: Merge transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data using platforms like Galaxy or Knime. Apply pathway enrichment (DAVID, KEGG) and machine learning (random forests, SVMs) to identify convergent pathways. Validate with CRISPR-Cas9 knockout models .

Q. How should researchers structure collaborative studies to ensure rigor in this compound-related interdisciplinary projects?

  • Methodological Answer : Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Share data via FAIR-compliant repositories (e.g., Zenodo). Conduct blinded analyses for subjective endpoints (e.g., histopathology). Use version control (Git) for protocols and code. Publish preprints for early peer feedback .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: Report sample size justification, randomization methods, and exclusion criteria. Obtain IACUC approval and include negative controls for toxicity. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance) .

Q. How can researchers ensure compliance with journal standards when reporting this compound’s computational data?

  • Methodological Answer : Adhere to the FAIR Data Principles: Archive input/output files on platforms like Figshare. Report software versions (e.g., Gaussian 16 Rev. C.01), basis sets, and convergence criteria. Validate geometries with CYLview or VMD. Provide reproducibility checklists in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.